Phomactin A

Description

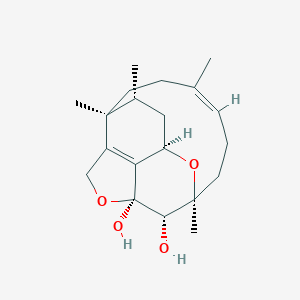

Structure

3D Structure

Properties

CAS No. |

130595-24-3 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1R,3R,4S,7Z,11S,12S,13S)-3,4,7,11-tetramethyl-14,18-dioxatetracyclo[9.6.1.04,16.013,17]octadeca-7,16-diene-12,13-diol |

InChI |

InChI=1S/C20H30O4/c1-12-6-5-8-19(4)17(21)20(22)16-14(11-23-20)18(3,9-7-12)13(2)10-15(16)24-19/h6,13,15,17,21-22H,5,7-11H2,1-4H3/b12-6-/t13-,15-,17+,18+,19+,20+/m1/s1 |

InChI Key |

ABEFPCRGBOFMDC-MPXXBEOSSA-N |

SMILES |

CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]2C3=C4[C@]1(CC/C(=C/CC[C@](O2)([C@@H]([C@]3(OC4)O)O)C)/C)C |

Canonical SMILES |

CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C |

Synonyms |

phomactin A |

Origin of Product |

United States |

Isolation and Dereplication of Phomactin a

Fungal Source Identification and Cultivation

Phomactin A was first discovered in the culture filtrate of a marine fungus, Phoma sp. (strain SANK 11486). nih.govnih.gov This fungus was found living as a parasite on the shell of a snow crab, Chionoecetes opilio, collected off the coast of the Fukui Prefecture in Japan. nih.gov The identification of this specific fungal strain was the crucial first step that unlocked access to this novel class of compounds.

Over the years, continued investigation into fungal metabolites has revealed that other species also produce phomactins. For instance, a variety of new congeners, designated phomactins Q through V, were isolated from the culture medium of the marine-derived fungus Biatriospora sp. (strain CBMAI 1333). Furthermore, the gene cluster responsible for the biosynthesis of phomactins was identified from Phoma sp. ATCC 74077, providing genetic insights into their production. nih.gov

Table 1: Fungal Sources of Phomactin Congeners

| Fungal Species | Strain ID | Isolated Phomactins | Source Reference(s) |

| Phoma sp. | SANK 11486 | This compound and others | nih.govnih.gov |

| Biatriospora sp. | CBMAI 1333 | Phomactins Q-V | |

| Phoma sp. | ATCC 74077 | Biosynthetic gene cluster identified | nih.gov |

| Unidentified Fungus | MPUC 046 | Phomactins H-P |

Extraction and Chromatographic Isolation Methodologies

The initial discovery of this compound was the result of an assay-guided fractionation of fungal metabolites. This process begins with cultivating the fungus in a suitable liquid medium. After a period of growth, the fungal cells are separated from the liquid culture broth. The desired compounds, which are secreted by the fungus, remain in this broth, also known as the culture filtrate. nih.govnih.gov

The extraction and purification of individual phomactins from the complex mixture of the culture filtrate is a multi-step process. While specific details for this compound's initial isolation are proprietary, the general workflow involves techniques common in natural product chemistry. This typically includes:

Liquid-Liquid Extraction: The culture filtrate is extracted with organic solvents (e.g., hexane, ethyl acetate) to separate the organic compounds from the aqueous medium. researchgate.net

Chromatography: The resulting crude extract is then subjected to various chromatographic techniques to separate the individual compounds. This often involves column chromatography using a stationary phase like silica (B1680970) gel. researchgate.net Fractions are collected and analyzed, and those containing the compounds of interest are further purified, often using High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (prep-TLC) until a pure compound is isolated. researchgate.net

Structural Elucidation Methodologies for Novel Phomactin Congeners

Once a pure phomactin congener is isolated, the next critical task is to determine its chemical structure—a complex undertaking given the intricate and often unprecedented three-dimensional arrangement of atoms in these molecules.

Spectroscopy is the cornerstone of structural elucidation for novel natural products. sydney.edu.au For the phomactin family, a combination of techniques is employed to piece together the molecular puzzle. The structures of newly isolated phomactins are typically elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Mass Spectrometry (MS): This technique provides the precise molecular weight and molecular formula of the compound. sydney.edu.au It works by ionizing the molecule and measuring the mass-to-charge ratio of the resulting ion, which reveals the elemental composition. sydney.edu.au

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O)) within the molecule based on how they absorb infrared light. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. sydney.edu.au One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the different types of hydrogen and carbon atoms present. Two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) reveal how these atoms are connected to each other, allowing scientists to map out the complete bonding network of the molecule.

Table 2: Spectroscopic Methods in Phomactin Structure Elucidation

| Technique | Purpose | Source Reference(s) |

| Mass Spectrometry (MS) | Determines molecular weight and formula. | researchgate.net |

| Infrared (IR) Spectroscopy | Identifies functional groups. | researchgate.net |

| 1D NMR (¹H, ¹³C) | Identifies types of hydrogen and carbon environments. | |

| 2D NMR (COSY, HSQC, etc.) | Determines the connectivity between atoms to establish the molecular skeleton. |

While spectroscopic methods can define the connectivity of a molecule, they often cannot determine its absolute stereochemistry—the precise three-dimensional arrangement of its atoms in space. For this, scientists turn to X-ray crystallography. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. nih.gov The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of a three-dimensional electron density map, which reveals the exact position of every atom. nih.gov

This method has been indispensable in the study of phomactins:

The absolute configuration of This compound was unambiguously determined through X-ray analysis of its para-bromobenzoate derivative. nih.gov

The structure and absolute stereochemistry of Phomactin S were confirmed by X-ray diffraction.

The absolute configurations of Phomactins K, L, M, N, O, and P were also established using X-ray diffraction analysis. researchgate.net

In synthetic studies, the structure of a key dihydroxyepoxide intermediate was confirmed via an X-ray crystal structure of its diacetate derivative, which was crucial for verifying the stereochemistry during the synthesis process. researchgate.net

Collaborative Approaches in Phomactin Discovery

The journey from isolation to synthesis and bioactivity studies of the phomactins highlights the benefits of collaborative research in modern science. nih.gov The investigation of these complex molecules has often been conducted by interdisciplinary and international teams that bring together experts from different fields. nih.gov

A notable collaboration involved research groups from the University of California, Berkeley (USA), the University of São Paulo (Brazil), the Federal University of São Carlos (Brazil), and the University of British Columbia (Canada). nih.gov This partnership integrated several key areas:

Isolation and Characterization: Researchers in Brazil and Canada focused on collecting and analyzing culture media from marine-derived fungi, leading to the isolation of new phomactin congeners.

Chemical Synthesis: Inspired by the newly discovered structures, chemists in the United States developed a unified synthetic strategy to produce several of the phomactin congeners. nih.gov This not only provided access to larger quantities of the compounds for study but also served to confirm the structures of those that were difficult to elucidate through spectroscopy alone. nih.gov

Bioactivity Studies: The collaboration extended to biological evaluation, testing the effects of the newly isolated and synthesized phomactins.

Such collaborative efforts, which bridge natural product isolation, chemical synthesis, and biological investigation, are powerful engines for discovery. frontiersin.org They demonstrate that combining diverse expertise can lead to advances that would be difficult to achieve independently. researchgate.netnih.gov

Biosynthesis of Phomactin a

Identification and Characterization of the Phomactin Biosynthetic Gene Cluster (phm)

The genetic blueprint for phomactin biosynthesis is located in a gene cluster designated as phm. researchgate.netnih.gov This cluster was identified from the marine fungus, Phoma sp. ATCC 74077. researchgate.netnih.gov Despite the structural complexity of the phomactin family of compounds, the phm gene cluster is notably minimal. researchgate.net Investigations revealed that it primarily encodes for just two essential enzymes responsible for constructing the core phomactin scaffold. researchgate.netnih.gov These key enzymes are a type I diterpene cyclase (PhmA) and a P450 monooxygenase (PhmC). researchgate.netnih.gov This discovery laid the foundation for understanding the step-by-step assembly of Phomactin A.

| Gene | Encoded Enzyme | Function in Biosynthesis |

| phmA | PhmA (Type I Diterpene Cyclase) | Catalyzes the initial cyclization of GGPP to form the phomactatriene scaffold. researchgate.netnih.gov |

| phmC | PhmC (P450 Monooxygenase) | Performs subsequent oxidative modifications on the phomactatriene scaffold to produce various phomactin analogues. researchgate.netnih.gov |

Enzymatic Cascade for Phomactin Scaffold Formation

The formation of the unique phomactin structure is accomplished through a two-enzyme cascade. researchgate.netnih.gov This process begins with the cyclization of a linear precursor molecule, followed by a series of oxidative modifications. The initial and most critical step, the formation of the core carbon skeleton, is performed by the enzyme PhmA. researchgate.net

Type I Diterpene Cyclase (PhmA) Activity and Mechanism

PhmA is a type I diterpene cyclase that orchestrates the intricate cyclization cascade required to form the foundational structure of the phomactin family. researchgate.netnih.gov Class I terpene cyclases are known for utilizing metal cofactors to initiate catalysis by ionizing an isoprenoid diphosphate (B83284) substrate. nih.gov

The biosynthesis of this compound commences with the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP). researchgate.net The enzyme PhmA acts upon GGPP, initiating a complex series of bond-forming reactions. researchgate.net This cyclization is a pivotal step, transforming the linear GGPP molecule into a complex, cyclic structure. researchgate.netnih.gov

The catalytic activity of PhmA on GGPP results in the formation of phomactatriene. researchgate.netnih.gov This intermediate possesses the unique bicyclo[9.3.1]pentadecane skeleton that is the hallmark of the phomactin class of diterpenoids. researchgate.net The formation of phomactatriene from the linear GGPP involves a cascade of carbocation-initiated cyclizations and rearrangements.

The function of class I terpene cyclases like PhmA is dependent on divalent metal ions, typically Mg²⁺. nih.govnih.gov These ions coordinate with the diphosphate moiety of the substrate (GGPP), facilitating its ionization to generate a reactive carbocation intermediate, which then undergoes the cyclization cascade. nih.gov Studies involving the crystal structure of PhmA complexed with a substrate analogue, combined with site-directed mutagenesis, have been instrumental in elucidating its specific enzymatic mechanism and a novel metal-ion-binding mode. nih.gov

The complex rearrangement of the carbon skeleton during the conversion of GGPP to phomactatriene was investigated using isotope labeling experiments. researchgate.netnih.gov By feeding the producing organism with isotopically labeled precursors, scientists can trace the path of individual atoms through the biosynthetic pathway. nih.govresearchgate.net These experiments have been crucial in supporting the proposed mechanism for the formation of the diterpene scaffold, providing strong evidence for the specific intramolecular shifts and ring closures that occur within the active site of PhmA. researchgate.net

| Biosynthetic Step | Substrate | Enzyme | Product | Key Transformation |

| 1 | Geranylgeranyl Diphosphate (GGPP) | PhmA | Phomactatriene | Cyclization and rearrangement to form the bicyclo[9.3.1]pentadecane skeleton. researchgate.net |

Relationship to Verticillene Biosynthesis

The biosynthesis of the phomactin family of compounds, including this compound, is intrinsically linked to the formation of another significant class of diterpenes, the taxanes. openrepository.comrsc.orgrsc.org This relationship was first postulated due to the striking structural similarity between the bicyclo[9.3.1]pentadecane core of phomactins and the ring system of taxanes. rsc.org

Central to both pathways is the formation of a key verticillyl carbocation intermediate. openrepository.comrsc.org This high-energy intermediate is generated from the cyclization of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). In the biosynthetic route to phomactins, this verticillyl carbocation undergoes a characteristic Wagner-Meerwein rearrangement, a type of chemical rearrangement, which establishes the foundational phomactatriene ring system. researchgate.net

Compelling evidence for this biosynthetic connection comes from several lines of research. Feeding experiments that introduced 13C-labeled acetate (B1210297) into cultures of the producing fungus, Phoma sp., confirmed the proposed carbon skeleton assembly. rsc.org Moreover, the simultaneous isolation of both verticillene hydrocarbons and phomactins from the same fungal strain provides strong support for the role of the verticillyl carbocation as a crucial branching point in these biosynthetic pathways. rsc.org

P450 Monooxygenase (PhmC) Activity and Substrate Promiscuity

Remarkably, the structural diversification of the phomactin family is primarily orchestrated by a single, highly versatile enzyme: a P450 monooxygenase designated PhmC. nih.govresearchgate.net The entire biosynthetic pathway to the complex phomactin structures requires just two core enzymes: a type I diterpene cyclase, PhmA, and the aforementioned PhmC. researchgate.netnih.govresearchgate.net

The process begins with PhmA, which catalyzes the complex cyclization of the linear precursor GGPP to form the initial phomactatriene hydrocarbon scaffold. nih.gov Following this, PhmC takes over, executing a series of sequential oxidative modifications on this scaffold. nih.govresearchgate.net The ability of PhmC to act on multiple different sites of the molecule and to catalyze various types of reactions demonstrates its significant substrate promiscuity. This enzymatic promiscuity is the key factor that allows for the generation of a wide array of phomactin compounds from a single genetic locus.

Oxidative Modifications and Structural Diversification

The diverse oxygenation patterns observed across the phomactin family suggest that a central intermediate, likely a phomactatriene derivative, acts as a branching point from which different congeners arise. The enzyme PhmC is responsible for installing these various oxidative functional groups, which include hydroxyls and epoxides, through a cascade of reactions. nih.gov

This enzymatic activity creates distinct oxidation pathways. For instance, a stereoselective hydroxylation at the C15 position of an intermediate can lead to the formation of phomactin E. In contrast, oxidations at other positions on the molecular scaffold can initiate pathways leading to this compound and other related structures. The sequential and site-selective nature of the oxidations catalyzed by PhmC is the fundamental mechanism driving the structural diversification of the phomactin natural products isolated from Phoma sp. nih.govresearchgate.net

| Enzyme | Gene | Function in this compound Biosynthesis |

| PhmA | phmA | A type I diterpene cyclase that catalyzes the initial cyclization of Geranylgeranyl Pyrophosphate (GGPP) to form the core phomactatriene scaffold. nih.gov |

| PhmC | phmC | A P450 monooxygenase responsible for subsequent, multiple oxidative modifications of the phomactatriene scaffold, leading to structural diversity. nih.govresearchgate.net |

Heterologous Expression for Biosynthetic Pathway Reconstruction

A complete reconstruction of the this compound biosynthetic pathway has been successfully achieved using a heterologous expression system. nih.govresearchgate.net This powerful technique involves transferring the genetic machinery for biosynthesis from the native organism into a more genetically tractable host. Researchers first identified the biosynthetic gene cluster, designated the phm cluster, from the marine-derived fungus Phoma sp. (strain ATCC 74077). nih.govresearchgate.net

This cluster, which notably contains the genes for the two key enzymes, phmA and phmC, was then introduced into the filamentous fungus Aspergillus oryzae, a widely used host for heterologous expression. researchgate.net When the phmA gene was expressed alone, the host organism produced the foundational phomactatriene hydrocarbon, confirming the enzyme's function. nih.gov

Crucially, the co-expression of both phmA and phmC genes together in A. oryzae resulted in the production of a range of phomactin derivatives. nih.govresearchgate.net This outcome definitively demonstrated that these two enzymes are necessary and sufficient to produce the diverse array of phomactin natural products. This work underscores the utility of heterologous expression as a critical tool for elucidating, verifying, and potentially engineering complex natural product biosynthetic pathways. nih.govrsc.orgnih.gov

Bioinspired Approaches to Phomactin Biosynthesis

The elegance and efficiency of the natural biosynthetic pathway to this compound have served as a significant source of inspiration for the field of chemical total synthesis. nih.govorganic-chemistry.org These bioinspired synthetic strategies often seek to emulate the key chemical transformations, such as cyclizations and rearrangements, that occur in nature. openrepository.com

Several distinct total syntheses of this compound and its relatives have been reported, each with unique strategies inspired by biosynthesis:

A unified, bioinspired approach was developed that enabled the synthesis of six different phomactin congeners from a common intermediate, mimicking the divergent, P450-like oxygenation steps of the natural pathway.

Another synthetic route featured an intramolecular oxa-[3 + 3] annulation reaction to construct the distinctive ABD-tricyclic core of this compound at an early stage of the synthesis. nih.govacs.org

The Sarpong group developed a synthesis that utilized a carbon-carbon bond cleavage of a derivative of pinene, which itself is derived from the abundant natural product carvone, to assemble the molecule's highly substituted cyclohexene (B86901) fragment. organic-chemistry.orgacs.org

The total synthesis of (+)-Phomactin A accomplished by the Halcomb group also commenced from inexpensive and readily available natural products, pulegone (B1678340) and geraniol, and employed a key intramolecular B-alkyl Suzuki coupling reaction to forge the large macrocyclic ring. organic-chemistry.org

Pharmacological Activities and Molecular Mechanisms of Phomactin a

Platelet-Activating Factor (PAF) Receptor Antagonism

Phomactin A and its derivatives have been identified as potent antagonists of the platelet-activating factor receptor. nih.govacs.orgcapes.gov.bracs.orgresearchgate.netmdpi.comnih.govencyclopedia.pubresearchgate.netresearchgate.netguidetopharmacology.orgrhhz.netccspublishing.org.cnmsu.eduuni-frankfurt.decapes.gov.brresearchgate.netnih.gov PAF is a potent phospholipid mediator involved in various physiological and pathophysiological processes, including inflammation and platelet aggregation. mdpi.comencyclopedia.pubresearchgate.netnih.gov The antagonistic activity of phomactins suggests their potential in modulating biological responses mediated by PAF. mdpi.comencyclopedia.pubresearchgate.net

Inhibition of PAF-Induced Platelet Aggregation

A key characteristic of PAF is its ability to induce platelet aggregation. This compound and its analogues have demonstrated inhibitory activity against this process. researchgate.netmdpi.comencyclopedia.pubresearchgate.netresearchgate.netrhhz.netccspublishing.org.cnresearchgate.net Studies have shown that phomactins can suppress PAF-stimulated platelet aggregation. researchgate.netresearchgate.netresearchgate.netresearchgate.net For instance, Phomactin D was reported to inhibit PAF-induced platelet aggregation with an IC50 value of 8.0 x 10-7 M. researchgate.netresearchgate.net Other phomactin compounds have also shown inhibitory activities against PAF-induced platelet aggregation, albeit at higher concentrations compared to Phomactin D. researchgate.netresearchgate.netrhhz.netccspublishing.org.cnresearchgate.net

Competitive Binding Studies with PAF Receptor

Investigations into the mechanism of action have included competitive binding studies with the PAF receptor, often using human platelet receptors. nih.govresearchgate.netguidetopharmacology.orgnih.gov These studies aim to determine the affinity of phomactins for the PAF receptor and whether they compete directly with PAF for the binding site. A range of natural and unnatural phomactins have been found to exhibit PAF antagonism with pIC50 values typically in the range of 5.6-6.2, indicating their ability to inhibit the binding of PAF to its receptors. nih.gov Phomactin D, for example, inhibited the binding of PAF to its receptors with an IC50 value of 0.12 μM or 1.2 x 10-7 M. researchgate.netresearchgate.netresearchgate.net The variation in structural and stereochemical features among different phomactins has been observed to have only a modest effect on the inhibition of PAF binding to human platelet receptors in some studies. nih.gov

Molecular Docking Studies with PAF Receptor

Molecular docking studies have been conducted to gain insights into the interaction between phomactin compounds and the PAF receptor at a molecular level. researchgate.netrhhz.netccspublishing.org.cnresearchgate.net These studies help to visualize how phomactins might fit into the binding pocket of the receptor and identify key residues involved in the interaction. Molecular docking studies with the human PAF receptor protein (PDBID: 5ZKP) and phomactin-related compounds have indicated that common hydrophobic units, such as those from C-5 to C-12, contribute to binding within the hydrophobic pocket of the receptor, which is composed of residues like Phe97, Phe98, Phe152, and Phe174. rhhz.netccspublishing.org.cn These studies suggest similar binding poses for compounds sharing these hydrophobic features. rhhz.netccspublishing.org.cn

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies have been crucial in understanding how modifications to the phomactin core structure affect their PAF antagonistic activity. nih.govacs.orgcapes.gov.brnih.govrsc.orgacs.orgcnjournals.com These studies involve synthesizing or isolating phomactin derivatives with variations in their chemical structure and evaluating their biological activity. nih.govacs.orgcapes.gov.br

Importance of Specific Substituent Positions (e.g., C-2, C-7/8, C-20)

SAR studies have highlighted the importance of specific positions on the phomactin skeleton for enhancing inhibitory activity. The configuration at C-2, particularly the 2-β-OH configuration, has been identified as important for enhanced inhibitor activity. nih.govacs.orgcapes.gov.br The lipophilicity in the C-(7-8) region is also a significant factor influencing the antagonistic activity. nih.govacs.orgcapes.gov.br Additionally, the nature of substituents at the C-20 position plays a critical role in determining the potency of phomactin derivatives as PAF antagonists. nih.govacs.orgcapes.gov.br

Role of Functional Groups (e.g., lipophilicity, acetoxy, methoxycarbonyloxy, isoxazolyloxy)

The type of functional groups present at specific positions significantly impacts the SAR of phomactins. Lipophilicity, particularly at C-(7-8), is noted as a requirement for enhanced inhibitor activity. nih.govacs.orgcapes.gov.br Substitutions at C-20 with groups such as acetoxy, (methoxycarbonyl)oxy, and 3-isoxazolyloxy have been shown to be important for the enhancement of PAF antagonist activity. nih.govacs.orgcapes.gov.br These findings collectively indicate that a combination of specific structural features and functional groups is necessary for optimal PAF receptor antagonism by phomactin derivatives.

| Compound | PubChem CID |

| This compound | 14859607 |

Stereochemical Requirements for Activity

The biological activity of this compound and its derivatives is closely linked to their specific stereochemistry nih.govnih.gov. Studies on structure-activity relationships (SAR) of phomactin derivatives as PAF antagonists have highlighted the importance of specific functional groups and their configurations for enhanced inhibitory activity. For instance, lipophilicity at the C-(7-8) position, as well as the presence of acetoxy, (methoxycarbonyl)oxy, and 3-isoxazolyloxy substituents at C-20, and a 2-beta-OH configuration at C-2 have been identified as requirements for increased inhibitory activity against PAF researchgate.net. The absolute stereochemistry of this compound has been determined through techniques such as single-crystal X-ray diffraction analysis of derivatives, like the C3-para-bromobenzoate derivative nih.govnih.gov. The unique ABCD-tetracyclic topology of this compound is also a critical structural feature nih.gov.

Investigation of Other Biological Activities

Beyond its well-established PAF antagonism, this compound and its derivatives have been explored for other biological activities, including effects on cell repopulation post-radiation therapy and antifungal properties.

In vitro studies have demonstrated beneficial effects of several phomactins in suppressing the rate of repopulation of tumor cells following gamma radiation therapy nih.govresearchgate.netresearchgate.netscispace.comscispace.com. This suggests a potential role for phomactins in improving the efficacy of radiotherapy by inhibiting tumor regrowth after treatment researchgate.net. Research indicates that the PAF receptor may represent a potential target for improving radiotherapy outcomes through the inhibition of tumor cell repopulation researchgate.net.

While phomactins are produced by fungi, some derivatives have been investigated for antifungal activity. Studies on diterpene derivatives, including those structurally related to phomactins, have shown modest antifungal activity against certain fungal strains mdpi.comsemanticscholar.org. For example, neocucurbols A-H, which are phomactin diterpene derivatives isolated from the marine-derived fungus Neocucurbitaria unguis-hominis, were evaluated for in vitro antimicrobial and cytotoxic activities nih.govresearchgate.net. Some diterpenes from marine-derived fungi have displayed moderate antifungal activity towards organisms like Eurotium repens and Ustilago violacea mdpi.comsemanticscholar.org. Additionally, some compounds have shown synergistic effects with fluconazole (B54011) against azole-resistant Candida albicans researchgate.net.

This compound has shown potential as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines smolecule.com. Studies have evaluated the cytotoxic activities of phomactin derivatives against different tumor cell lines. While specific data for this compound across a broad panel was not extensively detailed in the search results, related diterpenoids from marine sources have demonstrated cytotoxicity against cell lines such as HL-60, A-549, BEL-7402, and MOLT-4 mdpi.com. Some studies on phomactin congeners and related compounds have assessed antitumor properties using cell lines like HT29 colon cancer cells, Hep G2 hepatocellular carcinoma cells, and B16-F10 murine melanoma cells researchgate.net. Certain compounds, like orthoquinone 13 (a precursor in the synthesis of related compounds), have shown high efficacy in inhibiting the proliferation of tested tumor cell lines, sometimes with superior bioactivity compared to their natural equivalents researchgate.net. The growth inhibition observed in some studies has been linked to mechanisms involving cell cycle arrest and apoptosis induction, potentially through the activation of the intrinsic apoptotic pathway researchgate.net.

Here is an example of cytotoxic activity data for related diterpenoids on specific cell lines, which illustrates the type of data gathered in such studies:

Cytotoxic Activity of Selected Diterpenoids against Cancer Cell Lines mdpi.com

| Compound | Cell Line | IC50 (µM) |

| Compound 11 | A-549 | 9.3 |

| Compound 12 | A-549 | 15.1 |

| Compound 14 | A-549 | 8.3 |

| Compound 9 | A-549 | 40.3 |

| Compound 13 | A-549 | 42.2 |

| Compound 133 | A-549 | 5.5 |

| Compound 133 | HepG2 | 1.5 |

| Compound 142 | A-549 | 11.5 |

| Compound 143 | A-549 | 6.3 |

| Compound 147 | A-549 | 9.2 |

| Compound 142 | HL-60 | 9.6 |

| Compound 143 | HL-60 | 5.0 |

Exploration of Molecular Targets Beyond PAF Receptor

While this compound is primarily known as a PAF receptor antagonist, research into its other biological activities suggests potential interactions with additional molecular targets and modulation of cellular signaling pathways.

The investigation into the potential anticancer mechanisms of this compound and related diterpenoids points towards the modulation of cellular signaling pathways. For instance, the observed induction of apoptosis and cell cycle arrest in cancer cells by some related compounds suggests interference with pathways regulating cell survival and proliferation researchgate.net. Although direct studies detailing the specific signaling pathways modulated by this compound itself beyond the PAF receptor were not extensively covered, research on other natural products with antitumor activity from marine fungi has shown involvement of pathways such as MAPK (p38, ERK, JNK) and NF-κB signaling researchgate.net. These pathways are commonly involved in cell proliferation, survival, and inflammatory responses, and their modulation can contribute to anticancer effects researchgate.netresearchgate.net. Further research is needed to fully elucidate the specific cellular signaling pathways modulated by this compound in the context of its non-PAF antagonistic activities.

Q & A

Q. What experimental methods are used to elucidate the stereochemical configuration of Phomactin A?

this compound's stereochemistry is determined using X-ray crystallography to resolve its crystal structure and NMR spectroscopy to analyze spatial arrangements of protons and carbons. For example, X-ray analysis of intermediates like compound 26 (from β-iodoallenolate cyclization) confirmed stereochemical assignments . NMR coupling constants and NOE correlations further validate spatial relationships in complex macrocyclic regions.

Q. How is the biosynthetic pathway of this compound characterized in fungal systems?

The pathway involves isotopic labeling experiments (e.g., -acetate feeding) to trace carbon incorporation, protein crystal structure analysis (e.g., PhmA enzyme with bound substrate), and site-directed mutagenesis to identify catalytic residues. For instance, PhmA's metal-binding mode and cyclization mechanism were resolved via structural studies at 2.8 Å resolution .

Q. What initial isolation and purification strategies are employed for this compound?

this compound is typically isolated from marine fungi using solid-phase extraction followed by HPLC-based purification . Structural confirmation relies on tandem MS/MS fragmentation and comparison with synthetic standards .

Advanced Research Questions

Q. How can researchers address discrepancies in proposed enzymatic mechanisms during this compound biosynthesis?

Contradictions are resolved through kinetic isotope effect (KIE) studies to probe rate-limiting steps and cryo-EM or X-ray crystallography to visualize intermediate-bound enzyme states. For example, mutations in PhmA's active site (e.g., H157A) disrupted cyclization, confirming its role in substrate positioning . Computational docking further validates proposed transition states.

Q. What strategies overcome challenges in constructing this compound’s 12-membered macrocyclic core during total synthesis?

Failed attempts with harsh Lewis acids (e.g., BF·OEt) led to degradation, prompting a switch to MgI-mediated β-iodoallenolate cyclization , which achieved 60% yield of a stereospecific intermediate. Subsequent Mitsunobu reactions and oxa-Michael additions enabled efficient ring closure . Conformational analysis of intermediates (e.g., ABD tricycle) guided stereochemical control .

Q. How do researchers design enantioselective syntheses of this compound analogs for structure-activity relationship (SAR) studies?

Enantioselectivity is achieved via chiral auxiliaries (e.g., TBS-protected diols) and asymmetric catalysis (e.g., Shi epoxidation). For example, Luche reduction of enones in the presence of CeCl ensured high enantiomeric excess (>95%) in key intermediates .

Q. What methodologies reconcile conflicting data on this compound’s bioactivity across different assay systems?

Discrepancies are addressed by standardizing platelet aggregation assays (e.g., using washed human platelets) and dose-response profiling to compare IC values. Cross-validation with synthetic analogs (e.g., ABD core derivatives) isolates structural determinants of activity .

Methodological Frameworks for Experimental Design

How to formulate a research question for studying this compound’s enzyme-substrate interactions?

Use the PICOT framework :

- Population : PhmA enzyme from Phoma spp.

- Intervention : Site-directed mutagenesis of catalytic residues (e.g., D98, H157).

- Comparison : Wild-type vs. mutant enzyme kinetics.

- Outcome : Cyclization efficiency (measured via LC-MS product yield).

- Time : Reaction monitored over 0–120 minutes .

Q. What criteria ensure reproducibility in this compound synthetic protocols?

Follow Beilstein Journal guidelines :

- Detail reaction conditions (solvent, temperature, catalyst loading) in the main text.

- Provide NMR spectra (δ values, coupling constants) and HPLC chromatograms in supplementary data.

- For novel intermediates, include elemental analysis and high-resolution mass spectrometry (HRMS) .

Data Analysis and Interpretation

Q. How to analyze conflicting isotopic labeling data in this compound biosynthesis studies?

Apply multivariate statistical modeling to distinguish incorporation patterns (e.g., -acetate vs. -glucose). Cross-reference with gene knockout strains to validate pathway branching points .

Q. What computational tools aid in predicting this compound’s conformational flexibility during synthesis?

Use molecular mechanics (MMFF94) and density functional theory (DFT) to model macrocyclic ring strain. Compare computed NMR shifts with experimental data to identify dominant conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.